molecular formula C10H13ClN2O B13491422 N-[2-(1H-indol-3-yl)ethyl]hydroxylamine hydrochloride

N-[2-(1H-indol-3-yl)ethyl]hydroxylamine hydrochloride

Cat. No.: B13491422
M. Wt: 212.67 g/mol
InChI Key: AYWZLKHYNSRGCF-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-3-yl)ethyl]hydroxylamine hydrochloride is a synthetic compound featuring an indole core linked to a hydroxylamine group via an ethyl chain.

Properties

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]hydroxylamine;hydrochloride

InChI

InChI=1S/C10H12N2O.ClH/c13-12-6-5-8-7-11-10-4-2-1-3-9(8)10;/h1-4,7,11-13H,5-6H2;1H

InChI Key

AYWZLKHYNSRGCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNO.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the reaction of 2-(1H-indol-3-yl)ethylamine derivatives with hydroxylamine or its hydrochloride salt under controlled conditions. The key steps include:

  • Generation of free hydroxylamine or hydroxylamine in situ.
  • Reaction with the amine or amine derivative.
  • Isolation and purification of the hydroxylamine hydrochloride salt.

Hydroxylamine Addition to Indole Ethylamine Derivatives

A typical preparation involves the addition of hydroxylamine hydrochloride to a solution of 2-(1H-indol-3-yl)ethylamine or related ester derivatives in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is often conducted at low temperatures (0 °C to below -10 °C) to control reactivity and avoid side reactions.

Key parameters:

Parameter Typical Range/Condition Notes
Hydroxylamine source Hydroxylamine hydrochloride (solid or aqueous solution) Commercially available, often 50% aqueous solution
Base Sodium hydroxide or potassium hydroxide Used to generate free hydroxylamine in situ
Temperature 0 °C to -10 °C Low temperature to control reaction rate
Reaction time 4 to 7 hours Monitored by HPLC for completion (>99.5% conversion)
Solvent Methanol, water, or mixed solvents Methanol commonly used for solubility and reaction control

Example procedure:

  • Prepare a hydroxylamine solution by adding potassium hydroxide to hydroxylamine hydrochloride in methanol at 0 °C, stirring for 15 minutes, and filtering off precipitates to obtain a fresh hydroxylamine solution.
  • Add the indole ethylamine ester derivative slowly to the hydroxylamine solution at 0 °C under nitrogen atmosphere.
  • Stir the reaction mixture at this temperature for 4 hours or until completion.
  • Quench the reaction by dilution with water and neutralization with ammonium chloride solution.

This method yields the free base of N-[2-(1H-indol-3-yl)ethyl]hydroxylamine, which can then be converted to its hydrochloride salt.

Crystallization and Salt Formation

The free base hydroxylamine derivative is typically isolated and purified by crystallization. The crystallization process includes:

  • Heating the reaction mixture post-reaction.
  • Stirring and adding water to dilute.
  • Filtering to remove insoluble impurities.
  • Adjusting the pH of the filtrate to alkaline conditions (pH 10–11) using aqueous hydrochloric acid.
  • Adding seed crystals of the target compound to induce crystallization.
  • Adjusting the pH to slightly less alkaline (pH 8.5–9) to promote crystal growth.
  • Stirring the suspension to complete crystallization.
  • Filtering and drying the crystalline product.

For conversion to the hydrochloride salt:

  • Suspend the free base in ethanol.
  • Add hydrochloric acid dropwise with stirring at ambient temperature.
  • Use a molar excess (about 50%) of hydrochloric acid to ensure complete salt formation.
  • Stir until precipitation occurs.
  • Cool the reaction mixture to enhance crystallization.
  • Isolate the hydrochloride salt by filtration and drying.

This method provides a crystalline hydrochloride salt with high purity and stability suitable for pharmaceutical applications.

Reaction Monitoring and Purity Assessment

  • High-performance liquid chromatography (HPLC) is used to monitor reaction progress and confirm conversion rates, typically achieving >99.5% conversion.
  • Thin-layer chromatography (TLC) and densitometric analysis can be employed to monitor isomerization and purity.
  • Mass spectrometry confirms molecular weight and identity (e.g., found mass 349.1914 for related derivatives).
  • pH adjustments during crystallization are critical to control solubility and yield.

Summary Table of Preparation Steps

Step Description Conditions/Notes
1. Hydroxylamine solution preparation Mix hydroxylamine hydrochloride with base in methanol at 0 °C Stir 15 min, filter precipitate
2. Reaction with indole derivative Add ester or amine slowly to hydroxylamine solution at 0 °C Stir 4–7 h under nitrogen, monitor by HPLC
3. Quench and dilution Dilute with water and neutralize with ammonium chloride Prepare for crystallization
4. Crystallization of free base Heat, stir, add water, filter, adjust pH 10–11, seed crystals Adjust pH to 8.5–9, stir until crystals form
5. Salt formation Suspend free base in ethanol, add HCl dropwise Use 50% molar excess HCl, stir, cool, isolate salt

Research Findings and Optimization Notes

  • Maintaining low temperature during hydroxylamine addition prevents premature decomposition or side reactions.
  • Avoid contact between hydroxylamine and sodium hydroxide prior to mixing to prevent unwanted side reactions.
  • Use of vessels free of iron and heavy metals is recommended to avoid catalyst contamination.
  • Crystallization pH control is crucial for obtaining pure crystalline product.
  • Seed crystals significantly improve yield and reproducibility of crystallization.
  • The hydrochloride salt form enhances compound stability and handling.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]hydroxylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitroso compounds, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]hydroxylamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]hydroxylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active sites on enzymes, potentially inhibiting their activity. Additionally, the indole ring system may interact with receptors in the central nervous system, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The target compound is compared below with key analogs, focusing on substituents, molecular features, and observed properties.

Table 1: Structural Comparison of Selected Indole-Ethylamine Derivatives
Compound Name (CAS No.) Key Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Notable Properties/Applications
N-[2-(1H-Indol-3-yl)ethyl]hydroxylamine HCl -NHOH group C₁₀H₁₄ClN₂O 216.68 (calc.) Not reported Potential nitroxide precursor
MALT HCl (N-methyl-N-allyltryptamine HCl) -N-methyl, -N-allyl C₁₄H₁₇ClN₂ 200.28 Not reported Restricted research chemical; tan powder
Indoramin HCl (38821-52-2) Benzamide-piperidine substitution C₂₂H₂₆ClN₃O 400.92 Not reported Alpha-blocker; pharmaceutical use
N-(2-Indol-3-yl-ethyl)-4-methylbenzamide (15) 4-methylbenzamide C₁₈H₁₈N₂O 278.35 126.8–128.2 TLR4 modulator; crystalline solid
[2-(1H-Indol-3-yl)-ethyl]-pyridin-3-ylmethyl-amine HCl (1046758-19-3) Pyridinylmethyl substitution C₁₆H₁₈ClN₃ 287.79 Not reported Potential receptor-binding candidate

Key Differentiators of N-[2-(1H-Indol-3-yl)ethyl]hydroxylamine Hydrochloride

  • Hydroxylamine Group : Unlike most analogs with amide or tertiary amine groups, the -NHOH moiety may confer redox activity or serve as a radical scavenger. This could make it valuable in oxidative stress research or as a precursor for nitroxide spin labels.
  • Reactivity : The hydroxylamine group is prone to oxidation, necessitating stabilization strategies (e.g., hydrochloride salt form) absent in analogs like Indoramin HCl or MALT HCl.
  • Biological Potential: While unconfirmed in the evidence, hydroxylamine derivatives are explored in nitric oxide (NO) signaling, suggesting possible vasodilatory or antimicrobial applications.

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]hydroxylamine hydrochloride is a compound that has garnered attention due to its diverse biological activities, primarily attributed to its indole moiety. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Overview

The compound features a hydroxylamine group attached to an indole structure, which is significant in various biological processes. Indole derivatives are known for their roles in pharmacology, including antiviral , anti-inflammatory , anticancer , and antimicrobial properties .

The biological activity of this compound can be understood through its interaction with various molecular targets:

  • Receptor Binding : The indole moiety can bind to multiple receptors, influencing neurotransmission and other cellular processes. This binding can modulate the activity of serotonin receptors, which are crucial for mood regulation.
  • Enzyme Inhibition : The compound may inhibit enzymes such as monoamine oxidase (MAO), leading to increased levels of neurotransmitters like serotonin and dopamine. This inhibition is associated with improved mood and cognitive function.
  • Cellular Effects : The compound influences cellular signaling pathways, particularly in neuronal cells, enhancing neuroprotection and synaptic plasticity.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits significant activity against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

PathogenMIC (µg/mL)Reference Compound
Staphylococcus aureus0.22Chloramphenicol
Escherichia coli0.25Ciprofloxacin

Anticancer Activity

Research indicates that the compound may possess anticancer properties. It has been observed to induce apoptosis in melanoma cells through modulation of key signaling pathways such as PI3K/Akt and MAPK . The following table summarizes findings related to its anticancer effects:

Cancer Cell LineIC50 (µM)Mechanism of Action
Melanoma2.67Induction of apoptosis
HepG215.0HDAC inhibition

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various derivatives, including this compound, demonstrating its potential as a lead compound for developing new antibiotics .
  • Anticancer Research : A study focused on the compound's ability to inhibit melanoma cell growth, showing significant reductions in tumor volume in treated models compared to controls .

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for N-[2-(1H-indol-3-yl)ethyl]hydroxylamine hydrochloride, and what critical reaction parameters must be controlled?

  • Answer : The synthesis typically involves coupling 1H-indole derivatives with hydroxylamine under acidic conditions. Critical parameters include:

  • Temperature : Maintaining 60–80°C during reflux to ensure efficient amine coupling .
  • Solvent selection : Polar aprotic solvents like acetonitrile enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

  • Answer : Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify indole proton environments (e.g., δ 7.0–7.5 ppm for aromatic protons) .
  • Mass spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 223.1) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 280 nm) assess purity (>98%) .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

  • Answer :

  • Solubility : Highly soluble in water (>50 mg/mL) and polar solvents (DMSO, methanol) due to the hydrochloride salt .
  • Stability : Degrades in alkaline conditions (pH >8); store at 2–8°C under inert atmosphere to prevent oxidation of the indole moiety .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing halogen-substituted derivatives of this compound?

  • Answer :

  • Catalysts : Use Pd(II) catalysts for regioselective halogenation at the indole C4/C5 positions .
  • Substituent effects : Electron-withdrawing groups (e.g., Cl) improve coupling efficiency by activating the indole ring .
  • Yield optimization : Microwave-assisted synthesis reduces reaction time (30 mins vs. 12 hrs) while maintaining >80% yield .

Q. What strategies are recommended for resolving discrepancies in spectral data (e.g., NMR chemical shifts) observed during characterization?

  • Answer :

  • Variable temperature (VT) NMR : Resolves broadening caused by dynamic processes (e.g., tautomerism) .
  • 2D NMR (COSY, HSQC) : Assigns overlapping proton signals in aromatic regions .
  • Cross-validation : Compare experimental data with computational predictions (DFT calculations for 13^13C shifts) .

Q. What in vitro and in vivo models are appropriate for evaluating the neuropharmacological potential of this compound?

  • Answer :

  • In vitro :
  • Receptor binding assays : Screen for 5-HT1A_{1A} or σ-1 receptor affinity using radioligand displacement .
  • In vivo :
  • Rodent models : Forced swim test (depression) or Morris water maze (cognitive effects) .

Q. How do electronic effects of substituents on the indole ring influence nucleophilic reactivity?

  • Answer :

  • Electron-donating groups (e.g., -OCH3_3) : Reduce reactivity at C3 by destabilizing the transition state .
  • Electron-withdrawing groups (e.g., -NO2_2) : Enhance electrophilicity at C3, facilitating nucleophilic attack .

Q. What computational approaches predict biological target interactions of derivatives?

  • Answer :

  • Molecular docking (AutoDock Vina) : Models binding to serotonin transporters (SERT) with RMSD <2.0 Å .
  • MD simulations : Assess stability of ligand-protein complexes (e.g., 100 ns trajectories) .

Q. What safety protocols are essential for high-throughput screening?

  • Answer :

  • PPE : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure .
  • Emergency measures : Neutralize spills with 5% sodium bicarbonate; administer oxygen if inhaled .

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